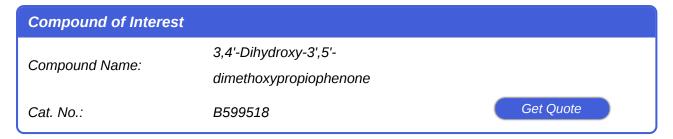


In-Depth Technical Guide: 3,4'-Dihydroxy-3',5'dimethoxypropiophenone

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CAS Number: 136196-47-9 Synonyms: β-Hydroxypropiosyringone, 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

This technical guide provides a comprehensive overview of **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone**, a phenylpropanoid found in various plant species. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, potential biological activities, and relevant experimental protocols.

Chemical and Physical Properties

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is a phenolic compound with a molecular structure that suggests potential for antioxidant and other biological activities.[1] Its core structure is a propiophenone substituted with hydroxyl and methoxy groups.

Table 1: Physicochemical Properties



Property	Value	Source	
CAS Number	136196-47-9	[1]	
Molecular Formula	C11H14O5	[1]	
Molecular Weight	226.23 g/mol	[1]	
IUPAC Name	3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one	[1]	
Melting Point	74-75 °C	_	
Boiling Point (Predicted)	426.9 ± 45.0 °C	_	
Density (Predicted)	1.247 ± 0.06 g/cm ³	_	
pKa (Predicted)	8.14 ± 0.25		
XLogP3 (Computed)	-0.5	[1]	

Potential Biological Activities and Data

While specific quantitative data for **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone** is limited in publicly available literature, its structural similarity to other phenolic compounds, particularly chalcones and flavonoids, suggests potential for significant antioxidant and anti-inflammatory effects. The following tables present representative data from structurally related compounds to illustrate the expected range of activity.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this purpose.

Table 2: Representative DPPH Radical Scavenging Activity of Structurally Related Phenolic Compounds



Compound	IC50 (μM)	Reference
3'-formyl-4',6'-dihydroxy-2'- methoxy-5'-methylchalcone (FMC)	50.2 ± 2.8	[2]
(2S)-8-formyl-5-hydroxy-7- methoxy-6-methylflavanone (FMF)	75.8 ± 2.5	[2]
Ascorbic Acid (Standard)	5.83	[3]
Gallic Acid (Standard)	6.08	[3]

IC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Anti-inflammatory Activity

In-vitro anti-inflammatory activity can be assessed through methods such as the inhibition of protein (albumin) denaturation, as inflammation can lead to the denaturation of tissue proteins.

Table 3: Representative Anti-inflammatory Activity (Inhibition of Albumin Denaturation) of Structurally Related Compounds



Compound/Ext ract	Concentration (µg/mL)	% Inhibition	lC₅₀ (μg/mL)	Reference
Mikania scandens Leaf Extract	16000	-	~1800	[4]
Diclofenac Sodium (Standard)	50-2000	Concentration- dependent	~300	[4]
Ethanolic Extract of Trichosanthes palmata	-	Concentration- dependent	261.09	[5]
Diclofenac Sodium (Standard)	-	Concentration- dependent	43.78	[5]

IC₅₀: The concentration of the substance required to inhibit 50% of protein denaturation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone**.

Synthesis of a Propiophenone Precursor (Illustrative)

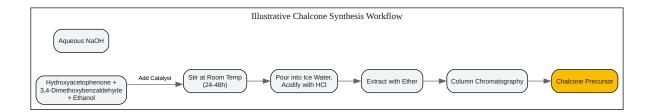
While a specific, detailed synthesis for **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone** is not readily available, a plausible route involves the synthesis of a chalcone precursor followed by reduction. The Claisen-Schmidt condensation is a standard method for chalcone synthesis.

Protocol: Synthesis of a Hydroxy Dimethoxy Chalcone Derivative

- Reaction Setup: A mixture of an appropriate hydroxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) are stirred in ethanol (15 mL).[6]
- Catalyst Addition: An aqueous solution of sodium hydroxide (40-50%) is added to the mixture.



- Reaction: The reaction mixture is stirred at room temperature for 24-48 hours.[6]
- Work-up: The reaction mixture is poured into iced water and acidified with cold 10% HCI.[6]
 The resulting precipitate is extracted with ether.[6]
- Purification: The ether layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.[6]



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Caption: Workflow for the Claisen-Schmidt condensation to synthesize a chalcone precursor.

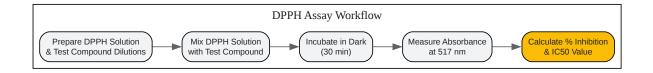
DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging activity of the test compound.

- Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[7] Prepare stock solutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
- Assay Procedure: In a 96-well plate, add 100 μL of the DPPH solution to 100 μL of various concentrations of the test compound or standard.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader. A control
 containing DPPH and methanol is also measured.



Calculation: The percentage of radical scavenging activity is calculated using the formula: %
 Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by
 plotting the percentage of inhibition against the compound concentrations.[8]



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Caption: Experimental workflow for the DPPH radical scavenging assay.

Inhibition of Albumin Denaturation Assay

This in-vitro assay evaluates anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

- Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of various concentrations of the test compound.[4]
- Control: A control solution is prepared with distilled water instead of the test compound.
- Incubation: The mixtures are incubated at 37°C for 15 minutes.
- Denaturation: Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.
- Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.
- Calculation: The percentage inhibition of protein denaturation is calculated using the formula:
 % Inhibition = [1 (A_sample / A_control)] x 100 The IC₅₀ value is determined from a plot of percentage inhibition versus concentration.

Potential Signaling Pathways

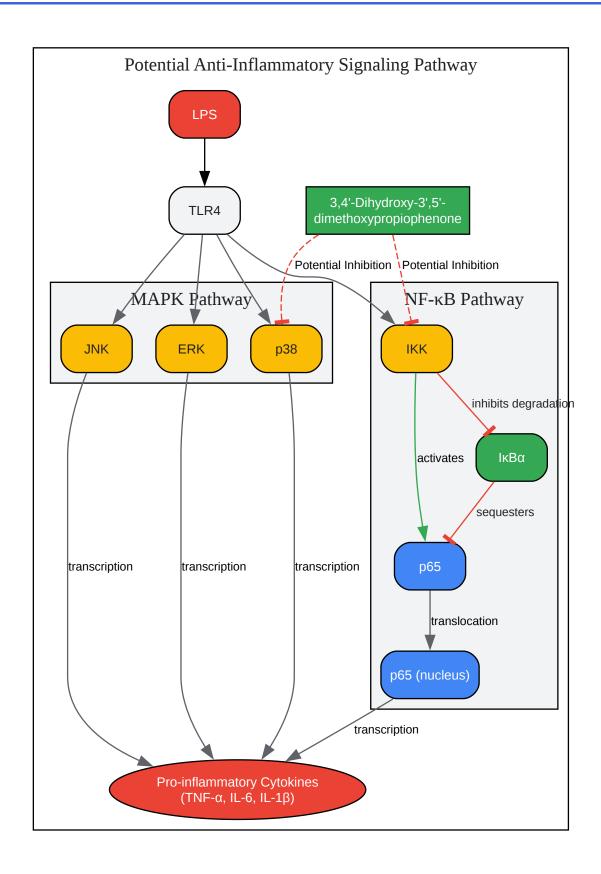


Direct studies on the signaling pathways modulated by **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone** are not currently available. However, research on structurally similar chalcones has identified several key anti-inflammatory and cytoprotective pathways that may be relevant.

NF-κB and MAPK Signaling Pathways

Many phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[9][10] Lipopolysaccharide (LPS) is a common inflammatory stimulus used in in-vitro models.





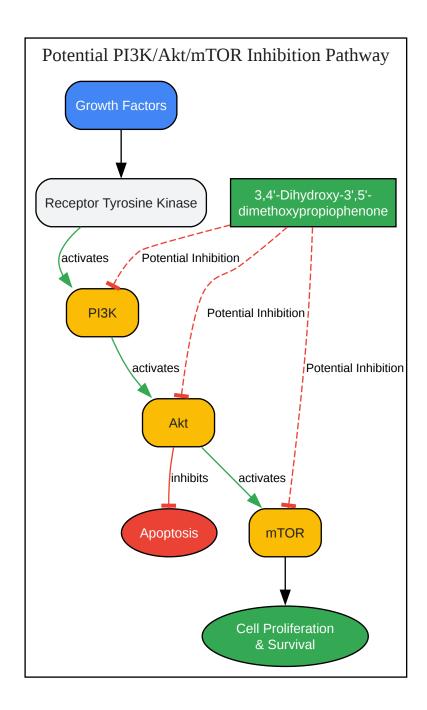
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Caption: Potential inhibition of LPS-induced NF-kB and MAPK signaling pathways.



PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell survival, proliferation, and apoptosis. Some chalcone derivatives have been shown to induce apoptosis in cancer cells by inhibiting this pathway.[11][12]



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Caption: Potential inhibition of the PI3K/Akt/mTOR cell survival pathway.



Conclusion

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is a naturally occurring phenolic compound with a chemical structure indicative of promising biological activities. While direct experimental data on this specific molecule is sparse, the provided protocols and the analysis of structurally related compounds offer a solid foundation for future research. Further investigation is warranted to fully elucidate its therapeutic potential, particularly in the areas of antioxidant and anti-inflammatory applications, and to confirm its mechanism of action on cellular signaling pathways.

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